Bis(2-methoxyphenyl)phosphine

Catalog No.
S1537057
CAS No.
10177-79-4
M.F
C14H15O2P
M. Wt
246.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methoxyphenyl)phosphine

CAS Number

10177-79-4

Product Name

Bis(2-methoxyphenyl)phosphine

IUPAC Name

bis(2-methoxyphenyl)phosphane

Molecular Formula

C14H15O2P

Molecular Weight

246.24 g/mol

InChI

InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3

InChI Key

HFEAMIKDDWKNAG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1PC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1PC2=CC=CC=C2OC

Catalysis

Bis(2-methoxyphenyl)phosphine functions as a ligand in numerous cross-coupling reactions, facilitating the formation of carbon-carbon bonds between various organic molecules. These reactions are crucial for synthesizing complex organic compounds with diverse functionalities, which are essential in various scientific disciplines, including:

  • Medicinal chemistry

    Developing new drugs and pharmaceuticals often requires the creation of intricate molecules with specific properties. Bis(2-methoxyphenyl)phosphine-mediated cross-coupling reactions enable the synthesis of complex organic scaffolds that serve as the foundation for novel drug candidates [].

  • Materials science

    Tailoring the properties of materials for specific applications frequently involves precise control over their molecular structure. Cross-coupling reactions involving Bis(2-methoxyphenyl)phosphine allow researchers to synthesize novel materials with desired characteristics, such as improved conductivity, strength, or optical properties.

  • Organic synthesis

    This fundamental field relies heavily on efficient methods for constructing complex organic molecules. Bis(2-methoxyphenyl)phosphine offers a valuable tool for organic chemists, enabling the selective formation of carbon-carbon bonds in a controlled manner.

Here are some of the specific cross-coupling reactions where Bis(2-methoxyphenyl)phosphine finds application:

  • Buchwald-Hartwig coupling

    This reaction forms carbon-carbon bonds between aryl halides (molecules containing an aromatic ring and a halogen atom) and various nucleophiles (electron-rich species) [].

  • Suzuki-Miyaura coupling

    This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides, offering a robust method for constructing biaryl and alkene structures.

  • Stille coupling

    This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides, providing an alternative method for biaryl and alkene synthesis.

  • Sonogashira coupling

    This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, facilitating the synthesis of various organic molecules containing alkyne functionalities [].

  • Negishi coupling

    This reaction couples organozinc reagents with various organic electrophiles (electron-deficient species), including aryl and vinyl halides, offering another versatile tool for carbon-carbon bond formation.

  • Heck coupling

    This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides, enabling the introduction of an alkene moiety into organic molecules.

  • Hiyama coupling

    This reaction couples organosilicon compounds with aryl or vinyl halides, providing a complementary method for carbon-carbon bond formation [].

Molecular Structure Analysis

DMPF has a central phosphorus atom bonded to two phenyl groups, each containing a methoxy group (OCH3) at the ortho (o-) position. The P-C (phenyl) bond lengths are typically around 1.8 angstroms (Å), and the C-O and C-C bond lengths within the phenyl rings are around 1.4 Å and 1.4-1.5 Å, respectively [].

The presence of the methoxy groups makes DMPF a bulky and electron-rich ligand. The bulky character arises from the steric hindrance caused by the methoxy groups, which can influence the reaction rates and selectivity when DMPF is coordinated to a metal center []. The electron-rich nature of the methoxy groups donates electrons to the central phosphorus atom, affecting the electronic properties of the entire molecule [].


Chemical Reactions Analysis

DMPF is primarily used as a ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds in organic molecules []. Here are some examples:

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl halide or vinyl halide [].
R-B(OH)2 + Ar-X  -> R-Ar + X(OH)B(OH) (Suzuki-Miyaura coupling)where R is an aryl or vinyl group, Ar is an aryl group, and X is a halogen
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide [].
RC≡CH + Ar-X -> RC≡C-Ar + HX (Sonogashira coupling)where R is an alkyl group and Ar and X are defined as above
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide [].

These are just a few examples, and DMPF can be employed in various other cross-coupling reactions []. The specific reaction conditions and choice of catalyst depend on the desired product and substrate functionalities.


Physical And Chemical Properties Analysis

DMPF is a colorless to white solid with a melting point of 42-44 °C and a boiling point of around 270 °C []. It is slightly soluble in water but soluble in common organic solvents like dichloromethane, chloroform, and THF [].

DMPF can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood []. Always consult the safety data sheet (SDS) for specific handling and disposal procedures before working with DMPF.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

BIS(2-METHOXYPHENYL)PHOSPHINE

Dates

Modify: 2023-08-15

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